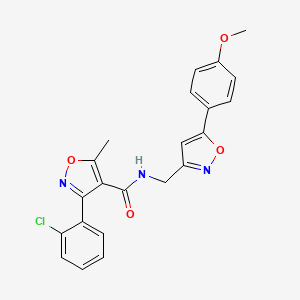

![molecular formula C20H14ClN7OS B2794934 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1006002-26-1](/img/structure/B2794934.png)

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . It’s an ATP-competitive pyrrolopyrimidine inhibitor of Akt .

Synthesis Analysis

The synthesis of compounds similar to this has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . The chemical composition of purine is related to pyrazolopyrimidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The yield was 88%, crystallized from ethyl acetate–methanol (1:1) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 265–266 °C . The IR (cm −1) values are 3302 (NH); 2210 (C≡N); 1662 (C=O) .Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

A study conducted by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. The research highlighted the synthesis of new 2-azidothiophenes and their application in anionic domino reactions with activated acetonitriles to yield thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes, introducing a new ring system of thieno[3,2-e]pyrazolo[1,5-a]pyrimidine. This work showcases the potential of such compounds in the development of novel heterocyclic frameworks with possible biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Hafez et al. (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, leading to compounds with significant in vitro antimicrobial and anticancer activity. This highlights the potential of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide derivatives in therapeutic applications, particularly in treating microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Another study by Abu‐Hashem et al. (2010) focused on the design and synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives, evaluating them as antioxidant and antitumor agents. This research demonstrates the versatility of such compounds in drug development, particularly for their potential roles in oncology and oxidative stress-related conditions (Abu‐Hashem, El-Shehry, & Badria, 2010).

Chemical Synthesis and Catalysis

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines showing anticancer and anti-5-lipoxygenase activities. The study underscores the chemical diversity and biological relevance of pyrazolopyrimidine derivatives, opening avenues for the development of new therapeutic agents with anti-inflammatory and anticancer properties (Rahmouni et al., 2016).

Akbari et al. (2008) investigated the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities. This study highlights the potential of such compounds in antimicrobial drug development, contributing to the fight against resistant microbial strains (Akbari et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN7OS/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSCORPGDODCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

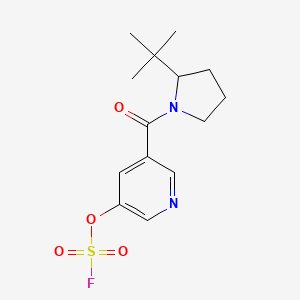

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)

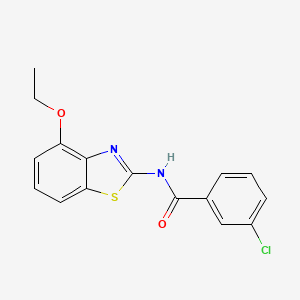

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)

![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)